molecular formula C10H8BrN3O3 B2800328 1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole CAS No. 1005639-11-1

1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole

Cat. No.: B2800328
CAS No.: 1005639-11-1
M. Wt: 298.096
InChI Key: BGNUBSASRMFYEM-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenoxy group attached to a pyrazole ring, which is further substituted with a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-bromophenol with chloromethyl methyl ether to form 4-bromophenoxymethyl chloride. This intermediate is then reacted with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate to yield the desired compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium azide or potassium thiocyanate in DMF.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 1-((4-aminophenoxy)methyl)-4-nitro-1H-pyrazole.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-((4-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
  • 1-((4-Fluorophenoxy)methyl)-4-nitro-1H-pyrazole
  • 1-((4-Methylphenoxy)methyl)-4-nitro-1H-pyrazole

Comparison: 1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different steric and electronic effects, potentially leading to variations in chemical behavior and biological efficacy.

Properties

IUPAC Name

1-[(4-bromophenoxy)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c11-8-1-3-10(4-2-8)17-7-13-6-9(5-12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUBSASRMFYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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